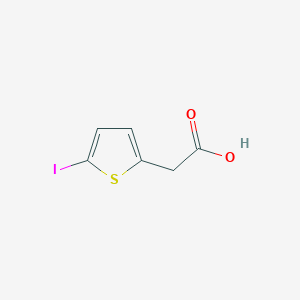

2-(5-Iodothiophen-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Iodothiophen-2-yl)acetic acid (molecular formula: C₆H₅IO₂S, molecular weight: 268.07 g/mol) is a substituted thiophene acetic acid derivative characterized by an iodine atom at the 5-position of the thiophene ring and a carboxylic acid group at the 2-position.

The iodine substituent imparts distinct electronic and steric properties:

Preparation Methods

The synthesis of 2-(5-Iodothiophen-2-yl)acetic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the thiophene ring . Industrial production methods may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(5-Iodothiophen-2-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

2-(5-Iodothiophen-2-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.

Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 2-(5-Iodothiophen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary depending on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs differ in substituents on the thiophene or aryl ring, leading to variations in reactivity, physical properties, and applications.

Table 1: Structural and Physical Properties

Q & A

Q. Basic: What are the optimal synthetic routes for 2-(5-Iodothiophen-2-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves iodination of thiophene precursors followed by functionalization. A Friedel-Crafts acylation (e.g., using acetyl chloride and AlCl₃) can introduce the acetic acid moiety to the thiophene ring . For iodination, electrophilic substitution with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid is effective, as seen in analogous bromination procedures . Reaction temperature (room temperature vs. reflux) and stoichiometry critically impact regioselectivity and yield. For example, excess iodine or prolonged reaction times may lead to di-iodinated byproducts.

Q. Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR : 1H and 13C NMR identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for thiophene) and carbonyl signals (δ ~170 ppm for the carboxylic acid) .

- FT-IR : Confirm the carboxylic acid group (O–H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) and C–I bond (500–600 cm⁻¹) .

- HPLC/MS : Ensure purity (>95%) and detect trace intermediates using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Advanced: How can density functional theory (DFT) calculations predict the electronic properties of this compound?

DFT with hybrid functionals (e.g., B3LYP) and basis sets (6-31G* for C, H, O; LANL2DZ for I) can model frontier molecular orbitals, polarizability, and charge distribution. Exact exchange terms improve accuracy for iodine’s relativistic effects . Key outputs include HOMO-LUMO gaps (for reactivity predictions) and electrostatic potential maps (for hydrogen bonding analysis). Validate computational results against experimental UV-Vis and cyclic voltammetry data.

Q. Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in iodinated thiophene derivatives?

Using SHELX software , refine crystal structures by optimizing parameters like thermal displacement (Uiso) and occupancy. For this compound:

- Identify hydrogen-bonding motifs (e.g., R22(8) dimers via O–H···O interactions) .

- Analyze dihedral angles between the thiophene ring and acetic acid group to assess conjugation effects.

- Compare C–I bond lengths (~2.09 Å) to CSD database entries to detect anomalies .

Q. Methodological: What safety protocols are critical when handling iodinated thiophene derivatives?

- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation) .

- PPE : Nitrile gloves and goggles; iodine can penetrate latex .

- Decontamination : Neutralize spills with sodium thiosulfate to reduce iodine volatility .

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Q. Advanced: What mechanistic insights guide the use of this compound in cross-coupling reactions?

The iodine substituent facilitates Suzuki-Miyaura couplings with boronic acids. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-iodine bonds .

- Solvent Effects : Use DMF or THF to stabilize intermediates; avoid protic solvents that deactivate catalysts.

- Monitoring : Track reaction progress via TLC (Rf shifts) or in situ Raman spectroscopy for C–I bond cleavage.

Q. Advanced: How do hydrogen-bonding patterns in crystalline this compound influence its stability?

Graph-set analysis (e.g., using Mercury software ) reveals:

- Dimerization : Carboxylic acid dimers (R22(8)) enhance thermal stability.

- Packing Efficiency : Iodine’s van der Waals radius (1.98 Å) affects lattice energy; tighter packing correlates with higher melting points.

- Hydration : Water molecules may occupy voids, altering solubility and hygroscopicity .

Q. Basic: What purification techniques maximize yield and purity post-synthesis?

- Recrystallization : Use ethanol/water mixtures (3:1) to exploit temperature-dependent solubility .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for iodinated byproduct removal .

- Acid-Base Extraction : Partition between NaOH (aqueous) and DCM (organic) to isolate the carboxylic acid .

Q. Advanced: How does this compound interact with biological targets in medicinal chemistry studies?

- Docking Studies : AutoDock Vina models predict binding to enzymes like cyclooxygenase-2 (COX-2) via hydrogen bonds with the carboxylic acid group .

- SAR Analysis : Iodine’s hydrophobicity and size enhance target selectivity compared to bromo/chloro analogs .

- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate structure-activity trends .

Q. Methodological: How should researchers address conflicting spectroscopic or crystallographic data for this compound?

Properties

Molecular Formula |

C6H5IO2S |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

2-(5-iodothiophen-2-yl)acetic acid |

InChI |

InChI=1S/C6H5IO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) |

InChI Key |

RIIDVELEYSMPDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)I)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.